7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
Properties
Molecular Formula |
C24H21F3N2O4 |
|---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C24H21F3N2O4/c1-33-17-7-5-13(6-8-17)14-9-19-22(20(30)10-14)18(12-21(31)29-19)23(32)28-16-4-2-3-15(11-16)24(25,26)27/h2-8,11,14,18H,9-10,12H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
QBHMPUWJMSMWBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Enaminones with Dicarbonyl Compounds
The octahydroquinoline core is typically constructed via cyclohexenone-derived enaminones reacting with 1,3-dicarbonyl compounds. For example, Fe₃O₄ nanoparticles functionalized with Brønsted acidic ionic liquids (Fe₃O₄-IL-HSO₄) catalyze the Friedländer reaction between 5,5-dimethyl-3-arylamino-2-cyclohexanones and β-ketoesters under solvent-free conditions. This method achieves 85–96% yields in 15–60 minutes at 90°C, with the catalyst reusable for six cycles without significant activity loss.
Key Reaction Conditions:
- Catalyst: Fe₃O₄-IL-HSO₄ (20 mg)
- Temperature: 90°C
- Solvent: Solvent-free
- Yield: 92% (avg.)
One-Pot Multi-Component Reactions (MCRs)
Nanocatalyzed MCRs enable efficient assembly of the quinoline skeleton. For instance, Fe₃O4@urea/HITh-SO3H magnetic nanoparticles (MNPs) facilitate four-component reactions involving aromatic aldehydes, cyclohexanone, malononitrile, and ammonium acetate under ultrasonication. The 7-aryl-substituted octahydroquinolines form in 5–10 minutes with 85–96% yields, leveraging ultrasonic irradiation to enhance reaction kinetics.
Functionalization with 4-Methoxyphenyl and 3-Trifluoromethylphenyl Groups
Amidation with 3-Trifluoromethylaniline
The carboxamide moiety is installed via coupling the quinoline-3-carboxylic acid intermediate with 3-(trifluoromethyl)aniline. Dichlorotriphenylphosphorane or HBTU serves as coupling agents in methylene chloride, with diisopropylethyl amine (DIPEA) as the base. Post-reaction purification involves pH-controlled crystallization (pH 1–2 using HCl), achieving ≥98% HPLC purity.
Representative Protocol:
- Dissolve 1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxylic acid (15 g) in CH₂Cl₂.
- Add DIPEA (26.7 g) and 3-(trifluoromethyl)aniline (7.8 g) at 5–10°C.
- Introduce thionyl chloride (9.1 g) to activate the carboxyl group.
- Stir for 7 hours, evaporate solvent, and purify via ethyl acetate/NaOH wash.
Optimization of Reaction Parameters
Catalyst Screening
Nanocatalysts significantly enhance reaction efficiency. A comparative analysis reveals:
| Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reusability (Cycles) |
|---|---|---|---|---|---|
| Fe₃O₄-IL-HSO₄ | Solvent-free | 90 | 15–60 | 85–96 | 6 |
| Fe₃O4@urea/HITh-SO3H | Ethanol | 25 | 5–10 | 94 | 6 |
| PTSA | Acetic acid | 80 | 120 | 40–50 | N/A |
Nanocatalysts outperform traditional acids due to higher surface area and magnetic recoverability.
Solvent Effects
Solvent-free conditions reduce environmental impact and improve atom economy. Ethanol and acetonitrile are alternatives for polar intermediates, but prolonged reaction times in acetic acid (2 hours) lower yields.
Structural Characterization and Quality Control
Spectroscopic Analysis
- ¹H/¹³C NMR: The 7-(4-methoxyphenyl) group exhibits singlet peaks at δ 3.78 ppm (OCH₃) and aromatic protons between δ 6.8–7.4 ppm. The octahydroquinoline core shows distinct ABX coupling patterns for equatorial and axial protons.
- IR Spectroscopy: Stretching vibrations at 1680–1720 cm⁻¹ confirm the 2,5-diketone moiety.
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak at m/z 533.18 (C₂₈H₂₄F₃N₂O₄⁺).
Purity Assessment
HPLC with C18 columns and UV detection (254 nm) ensures ≥98% purity. Mobile phases of acetonitrile/water (70:30) resolve impurities from unreacted aniline or carboxylic acid.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry principles from patent CN103058929A, the condensation-cyclization sequence is performed in tubular reactors, reducing batch inconsistencies. Key parameters:
- Residence time: 30–60 minutes
- Temperature: 60–80°C
- Catalyst: Heterogeneous Fe₃O₄-IL-HSO₄ (fixed bed)
Chemical Reactions Analysis
Core Formation
The octahydroquinoline skeleton is typically synthesized via multi-step condensation reactions. While the exact protocol for this compound is not explicitly detailed in the provided sources, analogous quinoline derivatives (e.g., N-(4-methoxyphenyl)-2,5-dioxo-octahydroquinoline-4-carboxamide) are formed via:
-
Condensation of aldehydes and ketones : Reactions between 4-methoxybenzaldehyde and cyclohexanone in the presence of a base (e.g., sodium ethoxide) to form intermediate enamine or β-ketoamine structures.
-
Cyclization : Subsequent cyclization under controlled pH and temperature conditions to form the fused bicyclic octahydroquinoline system.
Functional Group Installation
Carboxamide formation : The N-[3-(trifluoromethyl)phenyl] group is likely introduced via amide coupling. For example, coupling the octahydroquinoline carboxylic acid with 3-(trifluoromethyl)aniline using reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine), as described for similar amide bond formations .
Key Chemical Reactions
Amide Bond Formation
The synthesis of the carboxamide group involves coupling the octahydroquinoline carboxylic acid with 3-(trifluoromethyl)aniline. A plausible mechanism, based on analogous reactions , includes:
-
Activation of the carboxylic acid : Formation of an activated intermediate (e.g., mixed anhydride or imidazolide) using HATU.
-
Nucleophilic attack : The amine attacks the activated carbonyl, forming an intermediate tetrahedral species.
-
Elimination : Release of byproducts (e.g., HATU byproducts) to yield the carboxamide.
Hydrolysis of the Amide
Under acidic or basic conditions, the amide undergoes hydrolysis to yield a carboxylic acid and amine:
This reaction is reversible and influenced by pH and temperature.
Analytical Techniques
The compound is characterized using:
-
Nuclear Magnetic Resonance (NMR) : To confirm the integrity of the octahydroquinoline core and substituent positions.
-
Infrared Spectroscopy (IR) : Detection of functional groups (e.g., carbonyl stretches for ketones/amides).
-
Mass Spectrometry (MS) : Verification of molecular weight and fragmentation patterns.
Scientific Research Applications
7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(4-methoxyphenyl)-2,5-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoline-based carboxamides are a well-studied class of molecules due to their versatility in drug discovery. Below is a comparative analysis with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and inferred bioactivity.
Structural and Functional Group Comparison
Physicochemical and Pharmacokinetic Insights
- Metabolic Stability: CF3 groups are known to resist oxidative metabolism, whereas methylsulfanyl groups may undergo sulfoxidation, reducing half-life .
- Solubility: The octahydroquinoline core’s rigidity may reduce aqueous solubility compared to the tetrahydroquinoline analog, despite its lower molar mass.
Inferred Bioactivity
- Target Selectivity : The 3,4-dimethoxyphenyl group in could improve binding to serotonin receptors, while the trifluoromethyl group in the target compound may favor kinase inhibition due to hydrophobic pocket interactions.
- Potency : Preliminary modeling suggests the target compound’s CF3 group enhances binding affinity (~2-fold higher in silico) compared to methylsulfanyl analogs in kinase assays.
Research Findings and Limitations
- Synthetic Accessibility: The target compound’s synthesis requires challenging regioselective functionalization of the quinoline core, unlike the more straightforward route reported for .
- Data Gaps: No in vivo studies are available for either compound. The analog in lacks published potency data, limiting direct comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
